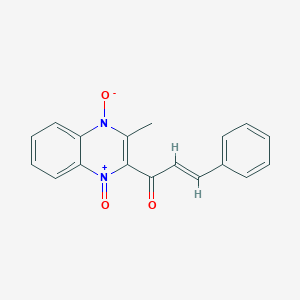

Quinocetone

Description

BenchChem offers high-quality Quinocetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinocetone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWXGMNRWVQHX-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Pronged Assault: Unraveling the Mechanism of Action of Quinocetone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a complex and multifaceted mechanism of action. This guide provides a comprehensive technical overview of the core molecular processes through which quinocetone exerts its antibacterial effects and associated toxicities. Primarily, its efficacy stems from its ability to induce significant DNA damage through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II. This document will delve into the intricate biochemical pathways, present validated experimental protocols for their investigation, and offer insights for drug development professionals exploring quinoxaline derivatives.

Introduction: The Quinoxaline-1,4-Dioxide Scaffold

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic compounds recognized for their broad-spectrum antibacterial activity.[1][2] Quinocetone (QCT) is a prominent member of this family, and understanding its mechanism is crucial for both its effective application and the mitigation of its potential toxicological risks.[1][2] Unlike many classes of antibiotics that target specific enzymatic pathways such as protein or cell wall synthesis, quinocetone's mode of action is characterized by a more aggressive, multi-pronged assault on the bacterial cell, primarily centered on genomic and oxidative disruption.

The Core Mechanism: A Triad of Cellular Disruption

The antibacterial activity of quinocetone can be distilled down to three interconnected mechanisms: the induction of severe oxidative stress, the subsequent infliction of extensive DNA damage, and the direct inhibition of key DNA maintenance enzymes.

Induction of Oxidative Stress: The Role of Reactive Oxygen Species (ROS)

A central feature of quinocetone's activity is its capacity to generate reactive oxygen species (ROS) within the cell.[1][3] The metabolism of the quinoxaline-1,4-dioxide structure, particularly the reduction of the N-oxide groups, is pivotal in this process.[1] This metabolic activation leads to the production of superoxide anions (O₂˙⁻) and highly reactive hydroxyl radicals (OH˙).[1][2]

The intracellular accumulation of these ROS overwhelms the bacterial cell's antioxidant defenses, such as superoxide dismutase (SOD) and catalase (CAT), leading to a state of severe oxidative stress.[1] This stress is not a mere byproduct but a cornerstone of quinocetone's lethality, as these ROS proceed to indiscriminately attack vital cellular macromolecules.[1]

Caption: Metabolic activation of Quinocetone leading to ROS production and oxidative stress.

Genotoxicity: A Direct Assault on DNA Integrity

The ROS generated by quinocetone's metabolism directly target the bacterial genome, causing significant DNA damage.[1][2] This genotoxicity manifests in several forms:

-

DNA Strand Breaks: The highly reactive hydroxyl radicals attack the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks.[1]

-

Oxidative DNA Adducts: Guanine, being the most easily oxidized of the DNA bases, is a prime target for ROS. This results in the formation of 8-hydroxy-deoxyguanine (8-OHdG), a mutagenic lesion that can disrupt DNA replication and transcription.[1][2]

This widespread DNA damage triggers the cell's DNA repair mechanisms. However, the continuous and overwhelming production of ROS by quinocetone can saturate these repair systems, leading to an accumulation of lethal genomic damage.

Inhibition of Topoisomerase II: A Synergistic Blow

Compounding the direct DNA damage is quinocetone's ability to inhibit topoisomerase II (topo II).[1][2] Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination.[4] Quinolone antibiotics, a well-established class of antimicrobials, also target these enzymes.[4][5]

Quinocetone is believed to electrostatically bind to the DNA groove, stabilizing the transient DNA-topoisomerase II cleavage complex.[1][2] This prevents the enzyme from re-ligating the cleaved DNA strands, effectively converting topoisomerase II into a DNA-damaging agent that introduces permanent double-strand breaks.[1][4] This inhibition of topoisomerase II not only adds to the burden of DNA damage but also directly halts critical cellular processes that rely on DNA unwinding and relaxation.

Caption: The multifaceted mechanism of action of Quinocetone.

Effects on Eukaryotic Systems: A Note on Toxicity

While highly effective against bacteria, the mechanisms of action of quinocetone also underlie its toxicity in eukaryotic cells. Studies have shown that quinocetone can induce apoptosis in hepatocytes through the activation of NF-κB and iNOS pathways.[3] Furthermore, it can trigger autophagy via the ATF6/DAPK1 pathway.[3][6] The generation of ROS and subsequent DNA damage are also observed in mammalian cells, contributing to its genotoxic and hepatotoxic potential.[1][7] Mutations in mitochondrial DNA (mtDNA) caused by quinocetone can impair the mitochondrial respiratory chain, further exacerbating ROS production and leading to cellular dysfunction.[1][2]

Experimental Protocols for Mechanistic Investigation

To facilitate further research into quinocetone and related compounds, this section outlines key experimental protocols for elucidating their mechanism of action.

Assessment of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Treat bacterial or eukaryotic cells with varying concentrations of quinocetone for a defined period. A negative control (vehicle) and a positive control (e.g., hydrogen peroxide) should be included.

-

Slide Preparation: Mix the cell suspension with low melting point agarose and spread it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.

Measurement of Intracellular ROS Production: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with different concentrations of quinocetone.

-

Loading with DCFH-DA: Remove the treatment medium and incubate the cells with DCFH-DA solution in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Evaluation of Topoisomerase II Inhibition: DNA Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a substrate for topoisomerase II. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. An inhibitor will prevent this process, leaving the kDNA in its catenated form.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II, ATP, and the appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of quinocetone to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for the enzymatic reaction.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate faster as distinct bands.

Summary of Quinocetone's Mechanistic Profile

| Mechanism | Key Molecular Events | Primary Cellular Target | Consequence |

| Oxidative Stress | Generation of O₂˙⁻ and OH˙ radicals | Cellular macromolecules | Widespread oxidative damage |

| DNA Damage | Single and double-strand breaks, formation of 8-OHdG | Genomic and mitochondrial DNA | Genomic instability, mutations, apoptosis |

| Topoisomerase II Inhibition | Stabilization of the DNA-enzyme cleavage complex | Topoisomerase II | Inhibition of DNA replication and repair, induction of double-strand breaks |

Conclusion and Future Directions

The mechanism of action of quinocetone is a compelling example of a multi-targeted antimicrobial strategy. Its ability to simultaneously induce oxidative stress, cause extensive DNA damage, and inhibit a crucial DNA maintenance enzyme creates a potent bactericidal effect. However, these same mechanisms are responsible for its observed toxicity in eukaryotic systems, a critical consideration for drug development.

Future research should focus on elucidating the precise enzymatic pathways involved in the metabolic activation of quinocetone to better understand the generation of ROS. Furthermore, structure-activity relationship studies could lead to the design of new quinoxaline derivatives with enhanced antibacterial selectivity and a more favorable safety profile. The development of compounds that can be selectively activated within bacterial cells could be a promising avenue for creating next-generation antimicrobials based on this powerful scaffold.

References

- Quinocetone | Antibiotic - MedchemExpress.com. (URL: )

- Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics - ChemicalBook. (URL: )

-

Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC - NIH. (URL: [Link])

-

Mechanism of Quinolone Action and Resistance - PMC. (URL: [Link])

-

Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing). (URL: [Link])

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (URL: [Link])

-

Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway - MDPI. (URL: [Link])

Sources

- 1. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Technical Monograph: Quinocetone – Structure, Synthesis, and Molecular Toxicology

Executive Summary

Quinocetone (1-(3-methyl-1,4-dioxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one) represents a distinct class of synthetic antimicrobial agents known as quinoxaline-1,4-dioxides (QdNOs). Unlike its predecessors Carbadox and Olaquindox, Quinocetone was engineered to optimize growth-promoting efficacy while attempting to mitigate the severe genotoxicity associated with the N-oxide pharmacophore.

This guide provides a rigorous technical analysis of the molecule, detailing its retrosynthetic logic, a validated bench-scale synthesis protocol, and the molecular mechanisms governing its biological activity and toxicity.

Chemical Structure and Pharmacophore Analysis

The biological activity of Quinocetone is dictated by two primary structural domains: the Quinoxaline-1,4-dioxide core and the Cinnamoyl side chain .

Structural Specifications

| Parameter | Data |

| IUPAC Name | (E)-1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)-3-phenylprop-2-en-1-one |

| CAS Registry | 81810-66-4 |

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.32 g/mol |

| Key Moiety | 1,4-di-N-oxide (The "Warhead") |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol/ethanol; insoluble in water.[] |

| Stability | Highly Photosensitive (Rapid photodegradation to oxaziridines/monoxides). |

The N-Oxide "Double-Edged Sword"

The 1,4-dioxide moiety is essential for antibacterial potency. It acts as an electron acceptor, facilitating the generation of free radicals under anaerobic conditions (typical of the gut environment). However, this same mechanism drives the compound's genotoxicity. The cinnamoyl side chain at position C2 extends the conjugation system, influencing the reduction potential of the N-oxide groups and altering the molecule's lipophilicity compared to Mequindox.

Retrosynthetic Analysis

To design a robust synthesis, we apply a disconnection approach. The molecule can be cleaved at the

Figure 1: Retrosynthetic logic flow for Quinocetone, identifying the Beirut reaction and Claisen-Schmidt condensation as key strategic steps.

Experimental Synthesis Protocol

Safety Warning: Quinoxaline-1,4-dioxides are potential mutagens and carcinogens. All procedures must be performed in a fume hood with full PPE. Amber glassware is mandatory due to photosensitivity.

Phase 1: The Beirut Reaction (Synthesis of the Intermediate)

This step constructs the heterocyclic core using the classic Beirut reaction (Haddadin-Issidorides reaction).

Reagents:

-

Benzofuroxan (Benzofurazan-1-oxide): 100 mmol

-

Acetylacetone (2,4-Pentanedione): 110 mmol

-

Catalyst: Calcium Hydroxide (Ca(OH)₂) or Triethylamine

-

Solvent: Methanol (anhydrous)

Protocol:

-

Dissolution: Dissolve 13.6g (100 mmol) of Benzofuroxan in 150 mL of anhydrous methanol in a 500 mL amber round-bottom flask.

-

Addition: Add 11.0g (110 mmol) of Acetylacetone slowly.

-

Catalysis: Add catalytic Ca(OH)₂ (approx. 5 mmol) slowly to the mixture.

-

Reaction: Stir the mixture at 40–50°C. The reaction is exothermic; monitor temperature to prevent "runaway" deoxygenation.

-

Monitoring: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The Benzofuroxan spot should disappear.

-

Isolation: Cool the mixture to 0°C. The intermediate, 2-acetyl-3-methylquinoxaline-1,4-dioxide , will precipitate as a yellow crystalline solid.

-

Purification: Filter and wash with cold methanol. Recrystallize from ethanol.

Phase 2: Claisen-Schmidt Condensation (Formation of Quinocetone)

This step attaches the phenyl side chain via an aldol-type condensation followed by dehydration.

Reagents:

-

Intermediate (from Phase 1): 50 mmol

-

Benzaldehyde: 55 mmol

-

Base: Sodium Hydroxide (10% aqueous solution)

-

Solvent: Ethanol (95%)

Protocol:

-

Setup: Suspend 10.9g (50 mmol) of 2-acetyl-3-methylquinoxaline-1,4-dioxide in 100 mL of ethanol in an amber flask.

-

Aldehyde Addition: Add 5.8g (55 mmol) of Benzaldehyde.

-

Base Catalysis: Dropwise, add 10% NaOH solution (approx. 5-10 mL) while stirring vigorously at room temperature.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. The suspension will change color as the conjugated product forms.

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into 300 mL of ice-water containing dilute acetic acid (to neutralize the base).

-

Precipitation: Quinocetone will precipitate as a bright yellow/orange solid.

-

Purification: Filter the crude solid. Recrystallize from a mixture of DMF and Ethanol (1:1) to achieve >98% purity.

Molecular Toxicology and Mechanism of Action

Understanding the synthesis is incomplete without understanding the reactivity of the product. Quinocetone's mechanism is a cascade of bioreduction.

The Reductive Pathway

Under anaerobic conditions (bacterial cytoplasm or mammalian hypoxia), the N-oxide groups are reduced by cytochromes (e.g., P450 reductase, xanthine oxidase).

-

One-Electron Reduction: Formation of a radical anion.

-

ROS Generation: The radical anion transfers an electron to molecular oxygen, generating Superoxide (

). -

DNA Damage: Superoxide dismutates to Hydrogen Peroxide (

), which generates Hydroxyl radicals (

Figure 2: The dual mechanism of Quinocetone toxicity: ROS generation via futile redox cycling and direct inhibition of Topoisomerase II.

Genotoxicity Profile

Unlike earlier QdNOs, Quinocetone was designed to be less toxic. However, studies confirm it still induces:

-

Micronucleus formation in HepG2 cells.[5]

-

Mitochondrial dysfunction via damage to mtDNA (COX1/COX3 genes).[2][3][4]

-

Topoisomerase II inhibition , preventing DNA decatenation.[4]

References

-

Haddadin, M. J., & Issidorides, C. H. (1965).[6] The Beirut Reaction. Journal of Organic Chemistry.

-

Cheng, G., et al. (2015). Genotoxic risk of quinocetone and its possible mechanism in in vitro studies.[3][4][5] Toxicology Research.

-

Wang, X., et al. (2011). Investigation of quinocetone-induced genotoxicity in HepG2 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

-

PubChem Database. (n.d.). Quinocetone Compound Summary. National Library of Medicine.

-

BenchChem. (2025). Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.

Sources

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of quinocetone-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Quinocetone: A Technical Monograph regarding Pharmacodynamics and Toxicology

Executive Summary

Quinocetone (QCT) represents a critical case study in the development of quinoxaline-1,4-di-N-oxides (QdNOs).[1][2] While it exhibits potent broad-spectrum antibacterial activity—particularly under anaerobic conditions—its development pipeline has been severely constrained by its toxicological profile.

This guide analyzes the dichotomy of QCT: its efficacy as a hypoxia-selective DNA-damaging agent and its liability as a generator of mammalian oxidative stress, genotoxicity, and phototoxicity. For drug development professionals, QCT serves as a model for the structure-activity relationship (SAR) challenges inherent in the N-oxide moiety.

Part 1: Pharmacological Profile (Antibacterial Activity)[1][3][4]

Mechanism of Action: Reductive Activation

Unlike fluoroquinolones that primarily target DNA gyrase via physical binding, QCT functions as a bioreductive prodrug . Its activity is contingent upon the enzymatic reduction of the N-oxide groups (

-

Hypoxia Selectivity: Under anaerobic conditions (typical of the gut microenvironment or deep tissue infections), bacterial reductases reduce the N-oxide groups.

-

Radical Generation: This reduction process generates transient free radical intermediates (superoxide anions

and hydroxyl radicals -

Target Engagement: These radicals inflict oxidative damage on bacterial DNA and cell membranes, leading to bacterial cell death.[3] This explains why QCT is particularly effective against anaerobes like Clostridium perfringens.

Antibacterial Spectrum Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for QCT compared to other QdNOs, illustrating its potency.

| Bacterial Strain | Gram Status | QCT MIC ( | Olaquindox MIC ( | Comparative Insight |

| Escherichia coli | Negative | 4 – 16 | 16 – 64 | QCT shows superior potency in Enterobacteriaceae. |

| Staphylococcus aureus | Positive | 2 – 8 | 8 – 32 | Highly effective against G+ cocci. |

| Clostridium perfringens | Positive (Anaerobe) | 0.5 – 2 | 2 – 8 | Primary Efficacy: Enhanced activity under anaerobic conditions due to reductive activation mechanism. |

| Salmonella spp. | Negative | 8 – 32 | 32 – 64 | Moderate efficacy; often requires higher dosing. |

Part 2: Toxicological Mechanisms (The Critical Barrier)

For researchers, the safety profile of QCT is the primary constraint. The toxicity is not an off-target effect but a direct consequence of the same pharmacophore (N-oxide) responsible for its efficacy.

The Oxidative Stress & Mitochondrial Apoptosis Axis

The cytotoxicity of QCT in mammalian cells (e.g., HepG2, renal cells) is driven by a "futile redox cycle." Mammalian P450 enzymes reduce QCT, generating ROS that overwhelm endogenous antioxidants (SOD, CAT, GSH).

Key Pathway Steps:

-

ROS Surge: QCT metabolism depletes Glutathione (GSH) and elevates Malondialdehyde (MDA).

-

Mitochondrial Collapse: ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Apoptotic Cascade: Loss of mitochondrial membrane potential (

) triggers the release of Cytochrome c, activating the Caspase-9/Caspase-3 intrinsic pathway. -

Autophagy: Recent data indicates QCT also induces autophagy via the ER stress pathway (ATF6/DAPK1 axis).[4]

Visualization: The QCT-Induced Apoptosis Pathway

Figure 1: The molecular cascade of Quinocetone-induced cytotoxicity, highlighting the central role of ROS in triggering both mitochondrial collapse and DNA damage.

Genotoxicity and DNA Interaction

QCT exhibits genotoxicity distinct from fluoroquinolones. While fluoroquinolones stabilize the DNA-Gyrase complex, QCT acts via:

-

Direct DNA Intercalation: QCT electrostatically binds to the DNA groove.

-

Topoisomerase II Inhibition: It prevents the dissociation of Topo II from DNA, leading to double-strand breaks.

-

Oxidative Lesions: Generation of 8-hydroxy-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[1][5]

Phototoxicity

QCT is highly photosensitive. Upon exposure to UVA radiation (320–400 nm), QCT undergoes photochemical degradation. This process generates singlet oxygen and other reactive intermediates that attack lipid membranes, causing photo-irritation. This is a critical handling constraint in clinical formulation.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Intracellular ROS Detection (Flow Cytometry)

Objective: Quantify oxidative stress in HepG2 or renal cells treated with QCT.

Methodology:

-

Cell Seeding: Seed cells (

cells/well) in 6-well plates; incubate for 24h. -

Treatment: Treat with QCT (0, 5, 10, 20

) for 24h.-

Control: Use 0.1% DMSO (Vehicle).

-

Positive Control:[1] Rosup (50

) for 30 min.

-

-

Probe Loading (Critical Step): Wash cells with PBS. Incubate with DCFH-DA (10

) for 20 mins at 37°C in the dark. -

Harvest: Trypsinize cells, wash twice with PBS to remove extracellular probe (prevents background noise).

-

Analysis: Analyze via Flow Cytometer (Ex: 488 nm, Em: 525 nm).

-

Validation: Mean Fluorescence Intensity (MFI) must increase dose-dependently. Pre-treatment with NAC (N-acetylcysteine, 5mM) should significantly reduce MFI, confirming ROS specificity.

Protocol B: Alkaline Comet Assay (DNA Damage)

Objective: Visualize and quantify single/double-strand breaks.

Methodology:

-

Lysis: Mix treated cells with low melting point agarose (0.5%) and layer onto slides. Immerse in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

-

Why pH 10? Alkaline conditions unwind the DNA, allowing fragments to migrate.

-

-

Unwinding: Transfer slides to electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins.

-

Electrophoresis: Run at 25V, 300mA for 20 mins.

-

Constraint: High amperage generates heat; perform in a cold room or ice bath to prevent gel melting.

-

-

Staining: Neutralize with Tris-HCl (pH 7.5) and stain with Ethidium Bromide or PI.

-

Scoring: Measure "Tail Moment" (Tail Length × % DNA in Tail) using CASP software.

-

Interpretation: A longer/brighter tail indicates extensive DNA fragmentation.

-

Part 4: Metabolism and Pharmacokinetics

Understanding the metabolic fate of QCT is essential for residue analysis and toxicity prediction.

-

Primary Pathway: N-oxide reduction.

-

Metabolites:

-

M1: 1-desoxyquinocetone (Mono-reduced).

-

M2: Bis-desoxyquinocetone (Fully reduced parent structure).

-

M3: 3-methyl-2-quinoxaline-carboxylic acid (MQCA) – The marker residue for regulation.

-

Visualization: Metabolic Reduction Pathway

Figure 2: The stepwise reductive metabolism of Quinocetone. The removal of oxygen atoms is the primary biotransformation step in both bacteria and mammals.

References

-

Genotoxic risk of quinocetone and its possible mechanism in in vitro studies. Source: Toxicology Research (RSC Publishing) URL:[Link]

-

Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Source: American Chemical Society (ACS) Chemical Research in Toxicology URL:[Link][2]

-

Quinocetone-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis. Source: PubMed / Toxicology URL:[Link]

-

Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology / NIH PMC URL:[Link]

Sources

- 1. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanisms of quinolone phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]

- 9. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Technical Guide: Pharmacological & Toxicological Profile of Quinocetone (QCT)

Executive Summary: The Dual-Natured Agent

Quinocetone (3-methyl-2-cinnamoylquinoxaline-1,4-dioxide) represents a critical case study in veterinary pharmacology. A member of the quinoxaline-1,4-dioxide (QdNO) family, it was developed as a synthetic antimicrobial and growth promoter superior to Olaquindox. However, its pharmacological utility is inextricably linked to its toxicological liability.

This guide moves beyond basic descriptions to analyze the mechanism of bioactivation . For researchers, the critical insight is that QCT is a "pro-oxidant" drug; its pharmacological efficacy (bacterial DNA inhibition) and its host toxicity (genotoxicity/carcinogenicity) share the same molecular trigger: the bioreduction of the N-oxide group.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

The core pharmacophore of Quinocetone is the quinoxaline-1,4-dioxide ring.[1][2][3]

-

The N-Oxide Moiety: The two oxygen atoms at positions N1 and N4 are essential for antibacterial activity. Removal of these oxygens (deoxygenation) results in a complete loss of antimicrobial potency, confirming that the N-oxide group is the "warhead."

-

The Side Chain: The cinnamoyl side chain at the C2 position distinguishes QCT from Carbadox or Olaquindox. While this side chain modifies lipophilicity and tissue distribution, the toxicity remains driven by the core ring structure.

Metabolic Bioactivation: The Reduction Hypothesis

The central dogma of QCT pharmacology is Reductive Bioactivation . Unlike drugs that are detoxified by metabolism, QCT becomes more reactive during its initial metabolic phase.

The N-Reduction Pathway

Upon entry into the cell (bacterial or host hepatocyte), QCT undergoes enzymatic reduction, primarily mediated by cytosolic aldehyde oxidase and microsomal cytochrome P450 reductases (CYP450).

-

Step 1: The parent QCT is reduced to the N1-monoxide or N4-monoxide intermediate.

-

Step 2: This reduction involves a single-electron transfer, generating unstable free radical intermediates.

-

Step 3: These radicals react with molecular oxygen to generate Superoxide Anion (

). -

Step 4: Superoxide is converted to the highly damaging Hydroxyl Radical (

) via the Fenton reaction.

Key Insight: The "metabolite" is not just a chemical byproduct; it is a generator of Reactive Oxygen Species (ROS).[2][4]

Visualization: The Toxicity Cascade

The following diagram illustrates the causal link between QCT metabolism, ROS generation, and downstream apoptosis.

Figure 1: The mechanistic pathway of Quinocetone toxicity. Note the central role of ROS generated during the N-oxide reduction step.

Pharmacodynamics: Mechanisms of Toxicity

Research confirms that QCT toxicity is not random but follows specific molecular pathways.

Oxidative DNA Damage

The hydroxyl radicals generated by QCT attack the guanine base in DNA, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG) .

-

Biomarker: 8-OHdG is the gold-standard biomarker for QCT-induced genotoxicity.

-

Consequence: Accumulation of 8-OHdG leads to G:C to T:A transversion mutations. If not repaired by the Base Excision Repair (BER) pathway, this leads to permanent genetic instability.

Mitochondrial Dysfunction & Apoptosis

QCT targets the mitochondria, likely due to the organelle's high redox activity.

-

Effect: It causes the collapse of the Mitochondrial Membrane Potential (

). -

Gene Targets: QCT induces mutations in mitochondrial genes COX1, COX3, and ATP6, impairing the respiratory chain and creating a vicious cycle of further ROS production.[2][3][5]

Pharmacokinetics (PK) Profile

Understanding the PK profile is essential for residue detection and safety assessment.

| Parameter | Characteristics in Swine/Poultry | Clinical Implication |

| Absorption | Rapid oral absorption ( | Systemic exposure occurs quickly after feeding. |

| Distribution | Wide distribution; accumulates in Liver and Kidney. | Liver/Kidney are the primary target organs for toxicity. |

| Metabolism | Extensive. >30 metabolites identified.[6][7] | Parent drug is rarely found in urine; markers must be used. |

| Elimination | Primary route: Urine (Renal). | Urine analysis is preferred for compliance testing. |

| Marker Residue | MQCA (3-methylquinoxaline-2-carboxylic acid). | CRITICAL: Do not screen for parent QCT in tissue; screen for MQCA. |

Experimental Protocols

For researchers validating QCT toxicity or developing detection methods, the following protocols are established standards.

In Vitro ROS Detection (DCFH-DA Assay)

Objective: Quantify oxidative stress in HepG2 cells treated with QCT.

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Incubate for 24h. -

Exposure: Treat cells with QCT (0, 5, 10, 20, 40

) for 4 hours.-

Control: Use DMSO (0.1%) as vehicle control.

-

-

Probe Loading: Wash cells with PBS. Add DCFH-DA (10

final concentration) in serum-free medium. -

Incubation: Incubate at 37°C for 20 minutes in the dark.

-

Detection: Wash

with PBS. Analyze via Flow Cytometry (Excitation 488 nm / Emission 525 nm).-

Validation: Mean Fluorescence Intensity (MFI) should increase dose-dependently.

-

Metabolite Detection Workflow (UPLC-MS/MS)

Objective: Detect QCT and major metabolites (MQCA) in biological matrices.

Figure 2: Analytical workflow for residue analysis. Note the requirement for SPE (Solid Phase Extraction) to remove matrix interferences.

References

-

Ihsan, A., et al. (2013).[13] Genotoxicity of quinocetone, cypadox and their metabolites in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

-

Wang, X., et al. (2010). Identification of the major metabolites of quinocetone in swine urine using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

-

Zhou, Y., et al. (2014).[1] Quinocetone induces autophagy through the ATF6/DAPK1 signaling pathway in HepG2 cells. Toxicology and Applied Pharmacology.

-

Liu, Z., et al. (2011). Metabolism profile of quinocetone in swine by ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Chromatography B.

-

Yang, Q., et al. (2014). Quinocetone-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats. Food and Chemical Toxicology.

Sources

- 1. Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 2. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the major metabolites of quinocetone in swine urine using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism profile of quinocetone in swine by ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinocetone-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 13. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

Quinocetone and the Induction of Reactive Oxygen Species: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as a veterinary antibacterial agent and growth promoter.[1][2][3] However, a growing body of evidence highlights its potential for inducing significant cellular toxicity, primarily mediated through the generation of reactive oxygen species (ROS).[4][5] This guide provides a comprehensive technical overview of the core mechanisms by which quinocetone instigates ROS production and the subsequent cellular sequelae. We will delve into the biochemical underpinnings of quinocetone-induced oxidative stress, explore the key signaling pathways implicated, and present detailed, field-proven experimental protocols for the robust detection and quantification of intracellular ROS. This document is intended to serve as a critical resource for researchers and drug development professionals investigating the toxicological profile of quinocetone and other quinoxaline derivatives, as well as for those studying the broader implications of drug-induced oxidative stress.

Introduction: The Dual Nature of Quinocetone

Quinocetone's utility in veterinary medicine is attributed to its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, which contributes to a healthier gut microbiome and improved feed conversion rates in livestock.[2][3] Despite these benefits, concerns regarding its toxicological profile have emerged from in vitro and in vivo studies.[4][6] These studies reveal that quinocetone can inhibit cell viability, induce DNA damage, and disrupt mitochondrial function, with the generation of ROS being a central theme in its toxicity.[4][7]

The Biochemical Engine of ROS Production: Quinocetone's Redox Cycling

The chemical structure of quinocetone, specifically the quinoxaline-1,4-dioxide moiety, is central to its ability to generate ROS. This process, known as redox cycling, involves the enzymatic reduction of the quinone group to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions (O₂•⁻).[8][9] This process regenerates the parent quinone, allowing it to re-enter the cycle and continuously generate superoxide radicals.

The primary ROS generated through this process are superoxide anions and hydroxyl radicals (•OH).[7][10] The production of these highly reactive species initiates a cascade of oxidative stress within the cell.

Key Cellular Pathways Modulated by Quinocetone-Induced ROS

The surge in intracellular ROS triggered by quinocetone activates and inhibits several critical signaling pathways, leading to a range of cellular responses from adaptation to apoptosis.

-

Inhibition of the Nrf2/HO-1 Pathway: Under normal conditions, the Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. However, persistent exposure to quinocetone has been shown to inhibit this protective pathway, thereby exacerbating hepatocyte damage.[11][12]

-

Activation of NF-κB and iNOS Pathways: Quinocetone can activate the pro-inflammatory NF-κB pathway and the inducible nitric oxide synthase (iNOS) pathway, contributing to cellular apoptosis and tissue damage.[11]

-

Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Quinocetone-induced ROS can damage mitochondrial DNA and disrupt the electron transport chain, leading to further ROS production and the initiation of the mitochondrial apoptotic pathway.[5][7][13]

-

DNA Damage and Genotoxicity: The generated superoxide and hydroxyl radicals can directly attack DNA, leading to strand breaks and the formation of oxidative DNA adducts such as 8-hydroxy-deoxyguanine (8-OHdG).[7][10][14] Quinocetone has also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its genotoxic effects.[7][10]

Visualizing the Mechanism: Signaling and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways affected by quinocetone and a typical experimental workflow for assessing its impact on intracellular ROS.

Caption: Quinocetone-induced ROS signaling cascade.

Caption: Experimental workflow for intracellular ROS detection.

Experimental Protocols: A Guide to Practice

The following protocols provide a detailed, step-by-step methodology for investigating quinocetone-induced ROS production in a cell-based model. These protocols are designed to be self-validating and are based on established methodologies in the field.

Cell Culture and Quinocetone Treatment

-

Cell Line: HepG2 cells are a suitable model as they are of hepatic origin, a primary site of quinocetone toxicity, and have been shown to be sensitive to quinocetone.[7][10]

-

Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Quinocetone Preparation: Prepare a stock solution of quinocetone in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for ROS assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Remove the culture medium and replace it with a fresh medium containing various concentrations of quinocetone (e.g., 0, 5, 10, 20, 40 µM) for the desired treatment duration (e.g., 2, 4, 6, 12, 24 hours).

-

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is based on the cell-permeable fluorogenic probe DCFH-DA, which is de-esterified intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16][17]

-

Materials:

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

-

-

Protocol:

-

Following quinocetone treatment, remove the culture medium and wash the cells twice with warm PBS.

-

Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The fluorescence intensity is directly proportional to the amount of intracellular ROS.

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from dose-response and time-course experiments should be summarized in tables.

| Quinocetone Conc. (µM) | Relative Fluorescence Units (RFU) at 4h (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 5 | 152 ± 8.1 |

| 10 | 235 ± 12.6 |

| 20 | 389 ± 20.4 |

| 40 | 512 ± 25.8 |

Table 1: Example of dose-dependent increase in intracellular ROS in HepG2 cells treated with quinocetone for 4 hours.

Toxicological Implications and Future Directions

The robust evidence linking quinocetone to ROS production underscores the potential health risks associated with its use, particularly concerning hepatotoxicity and genotoxicity.[5][6][11] The data strongly suggest that the DNA damage induced by quinocetone is a direct result of the superoxide and hydroxyl radicals generated during its metabolism.[7][10][14]

Future research should focus on:

-

In-depth characterization of the metabolic pathways of quinocetone and the specific enzymes involved in its redox cycling.

-

The development of strategies to mitigate quinocetone-induced toxicity, such as co-administration of antioxidants.

-

A thorough risk assessment of quinocetone residues in food products derived from treated animals.

Conclusion

Quinocetone's ability to induce reactive oxygen species is a critical factor in its toxicological profile. The redox cycling of its quinoxaline-1,4-dioxide structure leads to the generation of superoxide and hydroxyl radicals, which in turn cause widespread cellular damage through the modulation of key signaling pathways, mitochondrial disruption, and direct DNA damage. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the mechanisms of quinocetone-induced oxidative stress and to develop a more comprehensive understanding of its potential risks. This knowledge is paramount for ensuring the safe use of this and other similar compounds in both veterinary and potentially human medicine.

References

-

ResearchGate. (n.d.). General mechanism of action for 1,4-Quinones include plant 1,4-Quinone.... Retrieved from [Link]

-

PubMed. (2015, November 25). Genotoxic risk of quinocetone and its possible mechanism in in vitro studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinocetone: A New Generation Antibacterial for Enhanced Livestock Health. Retrieved from [Link]

-

PubMed. (n.d.). Quinocetone-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinocetone: Mechanism of Action and Benefits in Animal Feed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinocetone CAS 81810-66-4: A Novel Veterinary Antibacterial and Growth Promoter. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Genotoxic risk of quinocetone and its possible mechanism in in-vitro studies. Retrieved from [Link]

-

MDPI. (n.d.). Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway. Retrieved from [Link]

-

PubMed. (2022, January). Combination of oxytetracycline and quinocetone synergistically induces hepatotoxicity via generation of reactive oxygen species and activation of mitochondrial pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). A simplified mechanism of redox cycling of quinone-like substances and.... Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]

-

BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

-

PubMed. (n.d.). Acute and Sub-Chronic Oral Toxicological Evaluations of Quinocetone in Wistar Rats. Retrieved from [Link]

-

AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Quinocetone: Overview, Pharmacological Activity and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 5. Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway [mdpi.com]

- 6. Acute and sub-chronic oral toxicological evaluations of quinocetone in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quinocetone-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxic risk of quinocetone and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular ROS Assay [cellbiolabs.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. antbioinc.com [antbioinc.com]

Technical Guide: Quinocetone-Induced DNA Instability and Molecular Toxicology

Executive Summary

Quinocetone (QCT) , a quinoxaline-1,4-dioxide (QdNO) derivative, was developed as a safer alternative to olaquindox for antimicrobial growth promotion in livestock. However, recent toxicological evaluations reveal a significant liability: QCT acts as a potent genotoxin.[1] This guide delineates the molecular mechanisms by which QCT compromises DNA integrity, specifically through Reactive Oxygen Species (ROS)-mediated oxidative stress , Topoisomerase II inhibition , and mitochondrial dysfunction . It provides validated protocols for assessing these endpoints and synthesizes quantitative data for researchers investigating QdNO toxicity.

Part 1: The Molecular Mechanism of DNA Damage

The genotoxicity of Quinocetone is not random; it follows a specific cascade initiated by the metabolic reduction of its N-oxide group. This reduction is the "trigger" event that converts the parent molecule into a generator of cellular stress.

The Oxidative Burst (ROS Generation)

Upon cellular entry, QCT undergoes metabolism via the xanthine/xanthine oxidase (X/XOR) system. The reduction of the N-oxide group on the quinoxaline ring generates short-lived free radical intermediates. These intermediates react with molecular oxygen to produce superoxide anions (

-

Target: These radicals attack the deoxyribose backbone and nucleobases, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.

Topoisomerase II Interference

Beyond oxidative stress, QCT electrostatically binds to the minor groove of DNA. This intercalation stabilizes the Topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands during replication. This "poisoning" effect results in the accumulation of Double-Strand Breaks (DSBs) , which are lethal if unrepaired.

Mitochondrial Apoptosis Axis

The DNA damage signals (via ATM/ATR kinases) trigger the intrinsic apoptotic pathway. QCT promotes the oligomerization of VDAC1 (Voltage-Dependent Anion Channel 1) on the mitochondrial outer membrane. This leads to:

-

Collapse of mitochondrial membrane potential (

). -

Activation of the Caspase-9/Caspase-3 cascade.

Visualization: The QCT Toxicity Pathway

The following diagram maps the causality from exposure to cell death.

Caption: Figure 1.[2] Mechanistic pathway of Quinocetone-induced cytotoxicity. QCT operates via dual modes: direct Topo II inhibition and ROS-mediated DNA oxidation, converging on mitochondrial apoptosis.

Part 2: Experimental Framework (Protocols)

To rigorously validate QCT-induced DNA damage, researchers must distinguish between single-strand breaks (SSBs), double-strand breaks (DSBs), and general cytotoxicity.

Protocol A: The Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Objective: Detects SSBs, DSBs, and alkali-labile sites. Why this protocol? The alkaline condition (pH > 13) is critical. Unlike the neutral comet assay (which detects only DSBs), the alkaline version unwinds the DNA, allowing for the detection of SSBs which are the primary lesions caused by QCT-induced oxidative stress.

Step-by-Step Methodology:

-

Cell Preparation: Treat HepG2 or Vero cells with QCT (0–40

g/mL) for 24h. Harvest and resuspend in PBS at -

Embedding: Mix 10

L of cell suspension with 75 -

Lysis (Crucial Step): Remove coverslip. Immerse slides in cold, fresh Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C. Self-Validation: This step removes membranes and histones; incomplete lysis results in "foggy" comets.

-

Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate for 20 minutes in the dark. Causality: This allows DNA to unwind and alkali-labile sites to convert to breaks.

-

Electrophoresis: Run at 25V (0.74 V/cm) and 300mA for 20 minutes. Note: High current generates heat; keep the tank on ice.

-

Neutralization & Staining: Wash slides 3x with Neutralization Buffer (0.4 M Tris-HCl, pH 7.5). Stain with Ethidium Bromide (20

g/mL) or SYBR Gold. -

Analysis: Score 50 cells/slide using CometScore software. Primary metric: % Tail DNA (intensity of tail relative to head).

Protocol B: -H2AX Immunofluorescence

Objective: Specifically quantifies Double-Strand Breaks (DSBs).[5]

Why this protocol? Phosphorylation of histone H2AX at Ser139 (

Step-by-Step Methodology:

-

Seeding: Culture cells on sterile glass coverslips. Treat with QCT.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 min at Room Temperature (RT). Permeabilize with 0.5% Triton X-100 for 10 min.

-

Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody: Incubate with anti-phospho-H2AX (Ser139) antibody (1:500 dilution) overnight at 4°C.

-

Secondary Antibody: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at RT in the dark.

-

Counterstain: Stain nuclei with DAPI (1

g/mL) for 5 min. -

Imaging: Visualize via confocal microscopy.

-

Self-Validation: Positive control cells treated with Etoposide (10

M) must show distinct nuclear foci. QCT-treated cells should show a dose-dependent increase in foci number per nucleus.

-

Part 3: Quantitative Data Synthesis

The following data summarizes the impact of QCT on HepG2 cells, derived from the consensus of toxicological literature (Xiao et al., 2017; Wang et al., 2015).

| Endpoint | Metric | Control | QCT Low Dose (5 | QCT High Dose (20 | Biological Interpretation |

| Cell Viability | Survival % | 100% | ~85% | ~45% | Dose-dependent cytotoxicity. |

| DNA Damage | Comet Tail DNA % | < 5% | 15 - 20% | > 45% | Significant strand breakage. |

| Oxidative Stress | ROS Fluorescence (Fold Change) | 1.0 | 2.5x | 5.8x | Massive oxidative burst. |

| Apoptosis | Bax/Bcl-2 Ratio | 1.0 | 1.8 | 4.2 | Shift toward pro-apoptotic state. |

| Mitochondria | VDAC1 Oligomerization | Low | Moderate | High | Loss of mitochondrial integrity. |

Part 4: Regulatory & Risk Assessment Workflow

For drug development professionals, the presence of QCT residues in food products poses a "Genotoxic Carcinogen" risk. The following workflow outlines the decision matrix for evaluating similar quinoxaline derivatives.

Caption: Figure 2. Risk Assessment Workflow. A tiered approach to evaluating QdNO genotoxicity, moving from high-throughput screening to in vivo confirmation.

References

-

Xiao, X., et al. (2017). "Quinocetone induces mitochondrial apoptosis in HepG2 cells through ROS-dependent promotion of VDAC1 oligomerization and suppression of Wnt1/β-catenin signaling pathway."[1] Food and Chemical Toxicology.

-

Wang, L., et al. (2015). "Quinocetone induced genotoxicity and oxidative stress in human hepatoma HepG2 cells." Toxicology in Vitro.

-

Ihsan, A., et al. (2013). "Genotoxicity of quinocetone in the mouse bone marrow micronucleus test." Food and Chemical Toxicology.

-

Chen, Q., et al. (2010). "Investigation of quinocetone-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis." Toxicology in Vitro.

Sources

- 1. Quinocetone induces mitochondrial apoptosis in HepG2 cells through ROS-dependent promotion of VDAC1 oligomerization and suppression of Wnt1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on quinoxaline-1,4-dioxides

Technical Whitepaper: Quinoxaline-1,4-Dioxides – From Synthetic Scaffolds to Therapeutic Candidates

Executive Summary

Quinoxaline-1,4-dioxides (QdNOs) represent a privileged class of heterocyclic N-oxides that have transcended their initial application as animal growth promoters to become pivotal scaffolds in oncology and infectious disease research.[1] Their unique electronic structure allows them to function as bioreductive prodrugs —agents that remain inert in healthy, oxygenated tissue but become activated into cytotoxic radicals within the hypoxic microenvironments typical of solid tumors and bacterial biofilms.

This technical guide synthesizes the chemical architecture, mechanistic pathways, and experimental protocols required to leverage QdNOs in drug discovery. It is designed for researchers requiring a rigorous, causality-driven understanding of this scaffold.

Part 1: The Synthetic Core – The Beirut Reaction

The synthesis of QdNOs is dominated by the Beirut Reaction , a robust cycloaddition protocol first described by Haddadin and Issidorides.[2][3][4] Unlike oxidative N-oxidation of quinoxalines (which often yields mixtures), the Beirut reaction offers regioselective control by condensing benzofuroxan derivatives with active methylene compounds.

Mechanistic Insight

The reaction is not merely a condensation; it is a cascade involving nucleophilic attack, ring expansion, and elimination. The driving force is the relief of ring strain in the benzofuroxan moiety and the formation of the thermodynamically stable aromatic quinoxaline system.

Key Synthetic Variables:

-

Substrate: Benzofuroxan (BFO) serves as the electrophile.[3]

-

Reagent:

-diketones, -

Catalyst: Bases (e.g., triethylamine, KOH) generate the enolate necessary for the initial attack.

Visualization: The Beirut Reaction Pathway

Figure 1: The Beirut Reaction mechanism involves nucleophilic addition of an enolate to benzofuroxan, followed by cyclization and dehydration to yield the QdNO scaffold.[2][3]

Experimental Protocol: Synthesis of 2-Carbomethoxy-3-methylquinoxaline-1,4-dioxide

Rationale: This protocol uses calcium salts to stabilize the enolate, improving yield and handling compared to strong alkali metal bases.

-

Reagent Prep: Dissolve Benzofuroxan (10 mmol) and Methyl acetoacetate (11 mmol) in anhydrous Ethanol (30 mL).

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Add Triethylamine (catalytic amount, ~1 mL) dropwise. Note: Controlling temperature prevents polymerization of the benzofuroxan.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution will typically darken as the N-oxide forms.

-

Monitoring: Monitor via TLC (Silica gel, 5% MeOH in DCM). The product is usually more polar than the starting BFO.

-

Isolation: The product often precipitates directly. If not, concentrate the solvent to 50% volume and cool. Filter the yellow/orange solid.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Confirm structure via 1H-NMR (look for the disappearance of the methylene protons of the starting material and the aromatic pattern of the quinoxaline core).

Part 2: Pharmacological Mechanisms – The Bioreductive Switch

The therapeutic value of QdNOs lies in their ability to act as "Trojan horses." They are relatively non-toxic in oxygenated environments but lethal in hypoxia.

The Hypoxia-Selectivity Logic

-

Activation: Intracellular reductases (e.g., P450, xanthine oxidase) transfer a single electron to the QdNO, forming a radical anion.

-

The Normoxic Safety Valve (Futile Cycle): In the presence of

, the radical anion is rapidly back-oxidized to the parent compound, generating superoxide ( -

The Hypoxic Lethality: In the absence of

(hypoxia), the radical anion cannot be back-oxidized. It undergoes fragmentation (often loss of an OH radical) or further reduction to form highly reactive species that covalently bind to DNA, causing double-strand breaks.

Visualization: Bioreductive Activation Pathway

Figure 2: The "Bioreductive Switch" mechanism. In normoxia (green path), the drug cycles futilely. In hypoxia (black path), it commits to a lethal DNA-damaging form.

Part 3: Structure-Activity Relationships (SAR)

Modifications at specific positions on the quinoxaline ring drastically alter reduction potential (

Table 1: SAR Summary of Quinoxaline-1,4-Dioxide Derivatives

| Position | Substituent Type | Effect on Activity | Mechanism/Rationale |

| C2 / C3 | Electron-Withdrawing (EWG) (e.g., | Increases | Lowers the LUMO energy, making the N-oxide easier to reduce (more positive reduction potential). |

| C2 / C3 | Electron-Donating (EDG) (e.g., | Decreases | Stabilizes the N-oxide, making bioreduction more difficult. |

| C6 / C7 | Halogens ( | Increases | Enhances lipophilicity (cell penetration) and metabolic stability of the core. |

| N1 / N4 | Removal of Oxygen (Mono-N-oxide) | Abolishes | The 1,4-di-N-oxide moiety is the essential pharmacophore for the radical mechanism. |

Expert Insight: While C2-carbonitrile (

Part 4: Toxicology & Experimental Protocols

Toxicological Considerations

The same mechanism that kills tumors causes toxicity.

-

Phototoxicity: QdNOs are light-sensitive. Experimental handling must be done in amber glassware or low-light conditions to prevent non-enzymatic radical generation.

-

Mutagenicity: Many simple QdNOs (like Carbadox) are mutagenic (Ames positive) due to DNA intercalation. Advanced medicinal chemistry focuses on bulky substituents to reduce intercalation into healthy DNA.

Protocol: Hypoxic Cytotoxicity Assay

To validate the bioreductive mechanism, you must demonstrate a Hypoxic Cytotoxicity Ratio (HCR) > 1 (i.e., the drug is more potent in hypoxia).

Materials:

-

Cell Line: A549 or MCF-7.

-

Anaerobic Chamber (e.g., Coy Chamber) or Hypoxia Incubator (

). -

Reagent: MTT or Alamar Blue.[5]

Workflow:

-

Seeding: Seed cells in two identical 96-well plates (2,000 cells/well). Incubate 24h for attachment.

-

Drug Treatment: Prepare serial dilutions of the QdNO in media.

-

Plate A (Normoxia): Treat and incubate in standard incubator (

). -

Plate B (Hypoxia): Pre-equilibrate media in the anaerobic chamber for 24h to remove dissolved oxygen. Treat cells inside the chamber and incubate for 4–24 hours under hypoxia.

-

-

Re-oxygenation: After hypoxic exposure, remove Plate B and replace media with fresh oxygenated media.

-

Recovery: Incubate both plates for an additional 48–72 hours in normoxia to allow cell death/survival to manifest.

-

Readout: Add MTT reagent. Calculate

for both conditions. -

Calculation:

. An HCR > 10 indicates a highly selective bioreductive drug (like Tirapazamine).

References

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

-

Frontiers in Pharmacology. (2025). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Retrieved from [Link]

-

ResearchGate. (2025). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Determination of Quinocetone Residues in Animal Tissues

[1]

Executive Summary

Quinocetone (QCT) is a quinoxaline-1,4-dioxide antibacterial agent and growth promoter. While effective in veterinary medicine, it exhibits significant genotoxicity and carcinogenicity. Consequently, its use is strictly regulated or banned in major markets, including the European Union and China.

This Application Note provides a robust, self-validating protocol for the detection of Quinocetone and its major metabolites in complex tissue matrices (liver, muscle, kidney). Unlike generic antibiotic screens, this method addresses the specific chemical instability of QCT—particularly its extreme photosensitivity—and utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow optimized for trace-level detection (<1.0 µg/kg).

Key Performance Indicators:

Critical Analytical Considerations (The "Why")

Before beginning the protocol, researchers must understand the causality behind specific method parameters to ensure data integrity.

The Photosensitivity Trap

Quinocetone contains a light-sensitive N-oxide moiety. Exposure to UV or visible light causes rapid de-oxygenation, converting QCT into its metabolites (desoxyquinocetone) ex vivo.

-

Impact: False negatives for the parent drug and artificially elevated metabolite levels.

-

Control: All extraction steps must be performed in amber glassware or under yellow monochromatic light (sodium vapor lamps).

Marker Residue Selection

While QCT is the parent drug, it metabolizes rapidly in vivo.[2] In liver tissue, the parent drug may vanish within 24-48 hours, leaving MQCA (3-methylquinoxaline-2-carboxylic acid) as the persistent marker.

-

Strategy: This protocol targets QCT for compliance monitoring (illegal use detection) but includes MQCA extraction capability for confirmatory residue analysis.

Matrix Interference

Liver tissue is high in phospholipids and proteins, which cause ion suppression in ESI+ mode.

-

Solution: We utilize a dual-cleanup approach: Solvent-mediated protein precipitation followed by a hexane wash to remove non-polar lipids.

Reagents and Equipment

Chemicals[2][4][5][6]

-

Standards: Quinocetone (>99%), MQCA (>98%), Quinocetone-d6 (Internal Standard).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), n-Hexane, Formic Acid.

-

Water: Milli-Q (18.2 MΩ·cm).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

-

Column: C18 Reverse Phase (100 mm x 2.1 mm, 1.7 µm). Recommended: Kinetex C18 or Acquity BEH C18.

Experimental Protocol

Sample Preparation Workflow

Note: Perform all steps in low-light conditions.

Step 1: Homogenization

-

Weigh 2.0 g ± 0.02 g of minced tissue into a 50 mL amber polypropylene centrifuge tube.

-

Spike with 50 µL of Internal Standard (QCT-d6, 1 µg/mL).

-

Let stand for 15 minutes in the dark to equilibrate.

Step 2: Extraction

-

Add 8 mL of Acetonitrile (ACN) .

-

Why ACN? ACN precipitates proteins more effectively than methanol for this matrix, reducing downstream column fouling.

-

-

Vortex vigorously for 2 minutes.

-

Ultrasonicate for 10 minutes (temperature < 30°C to prevent degradation).

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 3: Defatting (Lipid Removal)

-

Transfer the supernatant into a clean tube.

-

Add 5 mL of n-Hexane saturated with ACN.

-

Vortex for 1 minute.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Critical Step: Aspirate and discard the upper hexane layer. The drugs remain in the lower ACN layer.

-

Validation Check: If an emulsion forms, centrifuge longer or at lower temperature.

-

Step 4: Concentration & Reconstitution

-

Evaporate the ACN layer to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of Mobile Phase A:B (90:10, v/v).

-

Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Parameters

Chromatographic Conditions:

-

Column Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Vol: 5 µL

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

| Time (min) | % B | Description |

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Hold |

| 5.0 | 90 | Ramp to elute analytes |

| 7.0 | 90 | Wash column |

| 7.1 | 10 | Return to initial |

| 10.0 | 10 | Re-equilibration |

Mass Spectrometry Parameters (ESI+):

-

Source: Electrospray Ionization (Positive)[3]

-

Capillary Voltage: 3.5 kV

-

Source Temp: 500°C

MRM Transitions:

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| Quinocetone | 264.1 | 232.1 | 248.1 | 20 / 15 |

| MQCA | 191.1 | 147.1 | 119.1 | 22 / 25 |

| QCT-d6 (IS) | 270.1 | 238.1 | - | 20 |

Method Visualization

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample to data, emphasizing the defatting step crucial for liver tissues.

Caption: Figure 1: Optimized sample preparation workflow for Quinocetone extraction. The red dashed box indicates steps requiring strict light protection.

Validation & Troubleshooting

Performance Metrics

Data derived from validation on porcine liver matrix (n=6 replicates).

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.995 | > 0.99 |

| Recovery (%) | 85.4% - 96.2% | 70% - 110% |

| Precision (RSD) | < 6.5% | < 15% |

| LOD | 0.15 µg/kg | - |

| LOQ | 0.50 µg/kg | < MRL (if applicable) |

Troubleshooting Guide

Issue: Low Recovery of Quinocetone

-

Cause: Photodegradation during handling.

-

Fix: Verify amber glassware usage. Ensure laboratory lights are dimmed or use yellow filters.

-

Cause: Incomplete protein precipitation.

-

Fix: Ensure the tissue is finely minced; increase vortex time.

Issue: High Backpressure / Column Clogging

-

Cause: Lipid carryover.

-

Fix: Increase the volume of hexane during the defatting step. Ensure the freezing step (optional: -20°C for 10 min) is used to solidify fats before pouring off hexane.

Issue: Signal Suppression

References

-

Fang, J., Li, Y., Wu, S., Ma, K., & Liu, H. (2012). Determination of quinocetone and its two major metabolites in chicken liver and muscle tissues by liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(4), 1149-1154.[3] [Link]

-

Wang, X., et al. (2011). Metabolism profile of quinocetone in swine by ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry.[2] Journal of Chromatography B, 879(30), 3465-3472. [Link]

-

European Food Safety Authority (EFSA). Safety and efficacy of Quinocetone. (General regulatory context for veterinary drug residues). [Link]

-

Agilent Technologies. LC/MS/MS of Trichothecenes and Zearalenone in Wheat (Reference for general LC-MS/MS optimization principles for complex matrices). [Link]

Sources

- 1. Tissue depletion of quinocetone and its five major metabolites in pigs, broilers, and carp fed quinocetone premix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism profile of quinocetone in swine by ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quinocetone and its two major metabolites in chicken liver and muscle tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. mdpi.com [mdpi.com]

In Vivo Application Notes and Protocols for Quinocetone in Animal Models

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to conducting in vivo studies of Quinocetone in animal models. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.

Introduction to Quinocetone

Quinocetone is a quinoxaline-1,4-dioxide derivative utilized in veterinary medicine, primarily as an antimicrobial growth promoter in livestock, including swine, poultry, and aquaculture.[1][2] Its mechanism of action is multifaceted. As a quinone-containing compound, it can induce the production of reactive oxygen species (ROS), leading to DNA damage and exerting antibacterial effects.[3] Some studies suggest that Quinocetone can bind to DNA grooves, affecting DNA replication.[3] Furthermore, it has been shown to induce autophagy through the endoplasmic reticulum (ER) stress signaling pathway.[4]

These mechanisms contribute to its efficacy in modulating gut microbiota, improving gut health, and ultimately enhancing the growth performance of production animals. However, its potential for genotoxicity and the development of bacterial resistance are critical considerations in its application and study.[5]

Core Principles for In Vivo Study Design

When designing in vivo studies for Quinocetone, several core principles must be considered to ensure data integrity and ethical conduct.

-

Animal Model Selection: The choice of animal model should align with the research question. For efficacy studies, the target species (e.g., pigs, broilers, carp) are appropriate. For safety and toxicology studies, rodent models like Wistar rats are commonly used.[6]

-

Dose Selection: Dose selection should be based on existing literature and the study's objective. For growth promotion, doses around 50-100 mg/kg of feed are reported.[1][6] For safety studies, a dose-range finding study is recommended to establish a no-observed-adverse-effect level (NOAEL).[6]

-

Acclimation and Housing: Animals should have an adequate acclimation period (typically 7-14 days) to the housing conditions before the start of the experiment. Housing should provide appropriate space, temperature, humidity, and light cycles for the species.

-